N-Demethyl Norfloxacin Hydrochloride

Catalog No.
S1798658
CAS No.
74011-48-6
M.F
C₁₅H₁₆FN₃O₃·HCl
M. Wt
305.303646
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Demethyl Norfloxacin Hydrochloride

CAS Number

74011-48-6

Product Name

N-Demethyl Norfloxacin Hydrochloride

Molecular Formula

C₁₅H₁₆FN₃O₃·HCl

Molecular Weight

305.303646

Synonyms

6-Fluoro-1,4-dihydro-1-methyl-4-Oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid Hydrochloride(1:1); 6-Fluoro-1,4-dihydro-1-methyl-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid Monohydrochloride; Norfloxacin Impurity K

Potential Antimicrobial Activity

Studies have explored the potential antimicrobial activity of N-DNFL. Although it is a metabolite of norfloxacin, some research suggests that N-DNFL might exhibit antibacterial activity against certain strains of bacteria, including some resistant to norfloxacin itself. However, more research is needed to confirm this effect and determine its efficacy compared to other antibiotics [].

Investigating Metabolic Pathways

N-DNFL can serve as a valuable tool in researching the metabolic pathways of norfloxacin. By studying how the body breaks down norfloxacin into N-DNFL and other metabolites, scientists can gain insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This information is crucial for understanding a drug's effectiveness and potential side effects [].

N-Demethyl Norfloxacin Hydrochloride is a derivative of Norfloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. The chemical structure of N-Demethyl Norfloxacin Hydrochloride is represented by the molecular formula C15H16FN3O3HClC_{15}H_{16}FN_{3}O_{3}\cdot HCl, with a CAS number of 74011-48-6. This compound retains the core functionalities of Norfloxacin while lacking a methyl group, which may influence its pharmacological properties and biological activity.

, including:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

These reactions are fundamental for its synthesis and modification in pharmaceutical applications.

The biological activity of N-Demethyl Norfloxacin Hydrochloride is primarily characterized by its ability to inhibit bacterial DNA replication. It achieves this by targeting and binding to the enzymes DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication and repair. The inhibition of these enzymes leads to the disruption of bacterial cell division and ultimately results in cell death. This mechanism makes it effective against various Gram-positive and Gram-negative bacteria, similar to its parent compound, Norfloxacin .

The synthesis of N-Demethyl Norfloxacin Hydrochloride typically involves the following steps:

  • Demethylation of Norfloxacin: This can be achieved using demethylating agents such as boron tribromide or aluminum chloride in a suitable solvent like dichloromethane.
  • Formation of Hydrochloride Salt: The resulting N-Demethyl Norfloxacin is then reacted with hydrochloric acid in chloroform to form the hydrochloride salt.
  • Purification: The final product is purified through methods such as recrystallization or chromatography to achieve the desired purity levels.

These methods ensure that the compound is synthesized efficiently while maintaining high purity suitable for pharmaceutical applications .

N-Demethyl Norfloxacin Hydrochloride has several applications, primarily in the field of medicine as an antibacterial agent. Its use includes:

  • Treatment of urinary tract infections due to its ability to concentrate in urine.
  • Potential applications in treating other bacterial infections owing to its broad-spectrum activity.
  • Research into its effects on bacterial resistance mechanisms and potential cytotoxic effects on cancer cells.

The compound's unique properties may lead to further exploration in drug development and therapeutic interventions .

Interaction studies involving N-Demethyl Norfloxacin Hydrochloride focus on its pharmacokinetics and potential interactions with other drugs. It has been shown that this compound can influence various biochemical pathways, impacting cellular metabolism and signaling pathways. Additionally, studies have indicated that it may induce oxidative stress and apoptosis in certain cell types, suggesting a need for careful consideration regarding its use alongside other medications .

N-Demethyl Norfloxacin Hydrochloride can be compared with several related compounds, highlighting its unique characteristics:

Compound NameStructure SimilarityUnique Features
NorfloxacinParent compoundBroad-spectrum activity against Gram-positive/negative bacteria
CiprofloxacinFluoroquinoloneHigher potency against Gram-negative bacteria
OfloxacinFluoroquinoloneEnhanced absorption and bioavailability
LevofloxacinS-enantiomerImproved efficacy against respiratory pathogens

N-Demethyl Norfloxacin Hydrochloride is unique due to its specific demethylation which may alter its affinity for bacterial targets compared to these compounds, potentially leading to variations in efficacy and side effects .

Dates

Modify: 2023-08-15

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